molecular formula C14H16N8 B2639187 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine CAS No. 2380174-46-7

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine

Katalognummer B2639187
CAS-Nummer: 2380174-46-7
Molekulargewicht: 296.338
InChI-Schlüssel: WLEQAWNCRCNILO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPP+ and is a synthetic derivative of the neurotransmitter dopamine. MPP+ is known to have a significant impact on the central nervous system and has been linked to the development of Parkinson's disease.

Wirkmechanismus

MPP+ exerts its toxic effects by selectively targeting and destroying dopaminergic neurons in the brain. The compound is taken up by dopaminergic neurons through the dopamine transporter, where it is then converted into its toxic form by MAO-B. The toxic form of MPP+ then accumulates in the mitochondria of the dopaminergic neurons, leading to the disruption of the electron transport chain and the production of reactive oxygen species. This disruption ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
MPP+ is known to have significant biochemical and physiological effects on the central nervous system. The compound selectively targets and destroys dopaminergic neurons, leading to a significant decrease in dopamine levels. This decrease in dopamine levels has been linked to the development of Parkinson's disease. MPP+ has also been shown to disrupt the electron transport chain and the production of reactive oxygen species, leading to the death of dopaminergic neurons.

Vorteile Und Einschränkungen Für Laborexperimente

MPP+ has several advantages and limitations for lab experiments. The compound is a potent neurotoxin and can be used to selectively target and destroy dopaminergic neurons in the brain. This selective targeting makes MPP+ a valuable tool for studying the role of dopamine in the central nervous system. However, the toxicity of MPP+ also limits its use in lab experiments, as the compound can be hazardous to researchers working with it.

Zukünftige Richtungen

There are several future directions for research on MPP+. One area of research is the development of new therapeutic strategies for the treatment of Parkinson's disease. This could involve the development of new drugs that target the underlying mechanisms of the disease, including the selective destruction of dopaminergic neurons. Another area of research is the development of new methods for the synthesis of MPP+. This could involve the development of new chemical reactions or the optimization of existing reactions to improve the yield and purity of the compound. Finally, there is a need for further research into the biochemical and physiological effects of MPP+ on the central nervous system. This could involve the use of advanced imaging techniques to study the effects of MPP+ on the brain at a cellular level.

Synthesemethoden

The synthesis of MPP+ involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with monoamine oxidase B (MAO-B) in the brain. This reaction results in the formation of MPP+, which is a potent neurotoxin. MPP+ is also produced synthetically in the laboratory using various chemical reactions.

Wissenschaftliche Forschungsanwendungen

MPP+ has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. The compound is known to selectively target and destroy dopaminergic neurons in the brain, which are responsible for the production of dopamine. This destruction leads to a significant decrease in dopamine levels, resulting in the development of Parkinson's disease.

Eigenschaften

IUPAC Name

6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-6-15-7-19-13(10)21-2-4-22(5-3-21)14-11-12(17-8-16-11)18-9-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEQAWNCRCNILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.